![molecular formula C21H16N6 B2818648 1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile CAS No. 683795-90-6](/img/structure/B2818648.png)

1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

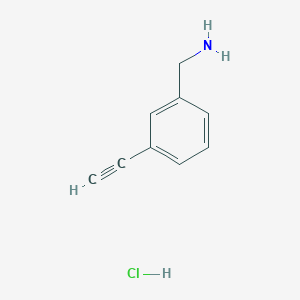

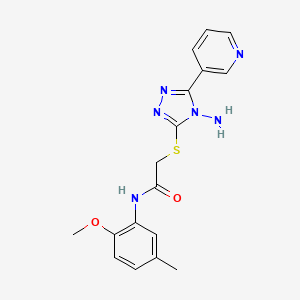

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . Benzimidazole is another heterocyclic compound that is a part of your compound of interest .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid. The conversion proceeds via diazotization of one of the amine groups .

Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers A and B. Various structural analyses with UV, IR and 1H-NMR spectra indicate that tautomer A is dominant .

Chemical Reactions Analysis

Benzotriazole is a weak acid with a pKa = 8.2. It is a very weak Brønsted base with pKa < 0. Not only can it act either as an acid or base, it can also bind to other species, utilizing the lone pair electrons .

Physical and Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid. It has a density of 1.36 g/mL, a melting point of 100 °C, and a boiling point of 350 °C. It is soluble in water at 20 g/L .

Aplicaciones Científicas De Investigación

Crystal Structure and Synthesis

1-(1H-benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile belongs to a class of compounds with benzimidazole components, which have been extensively researched for their potential as biologically active compounds and antitumor drugs. The crystal structures of such compounds are typically characterized by single crystal X-ray diffractometry, providing insights into their molecular and crystalline properties. For instance, compounds with benzimidazole rings often demonstrate significant planarity in their crystalline state and are characterized by specific hydrogen bonds within their crystal structures (Hranjec, Pavlović, & Karminski-Zamola, 2009).

Antimicrobial and Antifungal Agents

Derivatives of benzotriazole, such as this compound, have been synthesized and studied for their potential as antimicrobial and antifungal agents. These compounds are known for their significant biological effects and are often evaluated for their potential in treating various microbial infections (Al-Omran, El-Khair, & Mohareb, 2002).

Fluorescent Properties and Applications

Compounds in this category have been studied for their fluorescent properties, which can be potentially applied in dyeing and pigmentation processes. The fluorescent properties of these compounds are evaluated to determine their suitability as fluorescent whitening agents for various materials, such as polyester fibers (Rangnekar & Rajadhyaksha, 1986).

Potent and Selective Inhibitors in Medical Research

Some derivatives of benzimidazole, including those similar to this compound, have been identified as potent and selective inhibitors in the context of medical research, particularly in the study of enzymes and their roles in diseases like type-2 diabetes (Latli et al., 2017).

Antitumor Agents

The synthesis and evaluation of similar benzimidazole derivatives for their antitumor properties have been a significant area of research. These compounds are tested against various cell lines to assess their cytotoxic activity, which is crucial in the development of new antitumor agents (Abdel-Mohsen et al., 2010).

Reactivity and Synthesis of Novel Compounds

The chemical reactivity of benzimidazole derivatives, including those similar to this compound, is another area of interest. Studies focus on their reactions with various chemical agents to synthesize novel compounds, which can have diverse applications ranging from pharmaceuticals to materials science (Ibrahim, 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Benzotriazole derivatives have exhibited outstanding properties in medicinal chemistry including anticancer, antifungal, antibacterial, antiviral, antiparasitic, and antioxidative activities. In addition, benzotriazole derivatives have found profound applications as corrosion inhibitors, UV filters, and materials for solar and photovoltaic cells .

Propiedades

IUPAC Name |

1-(benzotriazol-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N6/c1-2-7-14-12-20(27-19-11-6-4-9-17(19)24-25-27)26-18-10-5-3-8-16(18)23-21(26)15(14)13-22/h3-6,8-12H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRHVYFQGIELOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4C5=CC=CC=C5N=N4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-methyl 2-(2-((2-iodobenzoyl)imino)-6-nitrobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2818569.png)

![4-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidine-1-carbonyl}-1-phenylpyrrolidin-2-one](/img/structure/B2818571.png)

![3-[(2,6-Dichlorobenzyl)sulfanyl]-5,6-dihydrobenzo[h]cinnoline](/img/structure/B2818574.png)

![4-[1-(5-Methyl-1,3-oxazol-2-yl)ethyl]piperazine-1-sulfonyl fluoride](/img/structure/B2818579.png)

![methyl 2-{4-[({[4-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2818580.png)

![N-[[1-(Hydroxymethyl)cyclopentyl]methyl]-N-[(1-methylcyclopropyl)methyl]prop-2-enamide](/img/structure/B2818583.png)

![N-(3-chlorophenyl)-2-{N-methyl-1-[6-(methylsulfanyl)pyridin-3-yl]formamido}acetamide](/img/structure/B2818586.png)

![4-{[(pyridin-3-yl)methyl]amino}-1,2-dihydroquinazoline-2-thione](/img/structure/B2818587.png)